molecular formula C16H11F3N2O B5737431 3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one

3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B5737431
M. Wt: 304.27 g/mol
InChI Key: XJRZLWUEKSFYPS-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with orthoesters or formamides, followed by cyclization. One common method involves the reaction of 3-methylphenylamine with 2-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinazolinone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antitumor, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinazolinone core can interact with various biological pathways. These interactions can lead to the modulation of enzyme activity, inhibition of cell proliferation, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-quinazolinone: A parent compound with a similar core structure but lacking the trifluoromethyl and 3-methylphenyl groups.

    2-(trifluoromethyl)quinazolin-4(3H)-one: Similar but without the 3-methylphenyl group.

    3-(3-methylphenyl)quinazolin-4(3H)-one: Similar but without the trifluoromethyl group.

Uniqueness

3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both the trifluoromethyl and 3-methylphenyl groups, which confer distinct chemical properties and potential biological activities. These groups enhance its lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-10-5-4-6-11(9-10)21-14(22)12-7-2-3-8-13(12)20-15(21)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRZLWUEKSFYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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